butanedioic acid;tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
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Overview
Description
Preparation Methods
The preparation of BDH succinate salt involves multi-step synthesis, which can be designed according to specific experimental conditions and reaction steps . The general synthetic route includes the following steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups.
Formation of the Core Structure: The core structure is formed through a series of reactions, including amination and hydroxylation.
Coupling with Succinic Acid: The final step involves coupling the core structure with succinic acid to form the succinate salt.
Chemical Reactions Analysis
BDH succinate salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BDH succinate salt has several scientific research applications:
Mechanism of Action
The mechanism of action of BDH succinate salt involves its role as a chiral building block in the synthesis of pharmaceutical compounds. It interacts with molecular targets and pathways involved in the inhibition of HIV protease, which is essential for the replication of the HIV virus . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and preventing the virus from replicating .
Comparison with Similar Compounds
BDH succinate salt is unique due to its specific chiral structure and its role in the synthesis of HIV protease inhibitors. Similar compounds include:
(2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane: Another chiral building block used in organic synthesis.
Ritonavir: An HIV protease inhibitor synthesized using BDH succinate salt as an intermediate.
These compounds share similar chemical properties but differ in their specific applications and molecular structures.
Properties
Molecular Formula |
C50H70N4O10 |
---|---|
Molecular Weight |
887.1 g/mol |
IUPAC Name |
butanedioic acid;tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate |
InChI |
InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
LAGICBLJBHDBSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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